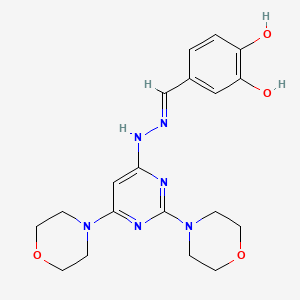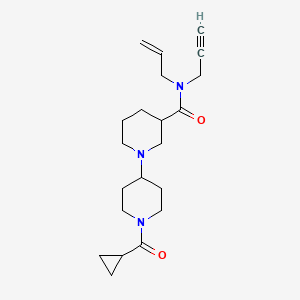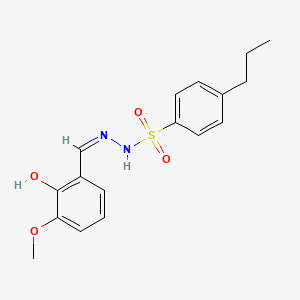
3,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, commonly known as DHBMPH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
作用机制
The mechanism of action of DHBMPH is not fully understood. However, it is believed that its metal chelation properties are due to the presence of the hydrazone functional group, which has been shown to have a high affinity for metal ions. The antioxidant activity of DHBMPH is believed to be due to its ability to scavenge reactive oxygen species and prevent oxidative damage to biological molecules.
Biochemical and Physiological Effects:
DHBMPH has been shown to have various biochemical and physiological effects. In addition to its metal chelation and antioxidant properties, DHBMPH has also been shown to have anti-inflammatory activity. This property makes it useful for studying the role of inflammation in various disease states.
实验室实验的优点和局限性
One of the main advantages of using DHBMPH in lab experiments is its high affinity for metal ions. This property makes it useful for studying metal ion-dependent processes in biological systems. Additionally, DHBMPH has been shown to have antioxidant and anti-inflammatory properties, which make it useful for studying oxidative stress and inflammation in various disease states.
One of the limitations of using DHBMPH in lab experiments is its potential toxicity. DHBMPH has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments. Additionally, DHBMPH has not been extensively studied in vivo, which may limit its potential applications in animal studies.
未来方向
There are several future directions for the study of DHBMPH. One potential direction is the development of DHBMPH-based therapeutics for the treatment of various diseases. DHBMPH has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of diseases associated with oxidative stress and inflammation.
Another potential direction is the study of DHBMPH in vivo. While DHBMPH has been extensively studied in vitro, its potential applications in animal studies are not well understood. Further research is needed to determine the safety and efficacy of DHBMPH in vivo.
Conclusion:
In conclusion, 3,4-dihydroxybenzaldehyde (2,6-di-4-morpholinyl-4-pyrimidinyl)hydrazone, or DHBMPH, is a chemical compound that has been widely studied for its potential applications in scientific research. DHBMPH is synthesized using a specific method and has been shown to have various biochemical and physiological effects. Its metal chelation and antioxidant properties make it useful for studying metal ion-dependent processes and oxidative stress in biological systems. While there are limitations to its use in lab experiments, DHBMPH has several potential applications in the development of therapeutics for various diseases.
合成方法
DHBMPH is synthesized using a specific method that involves the reaction of 3,4-dihydroxybenzaldehyde with 2,6-di-4-morpholinyl-4-pyrimidinylhydrazine. The reaction is typically carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions. The resulting product is then purified using various techniques, such as recrystallization, to obtain a pure compound.
科学研究应用
DHBMPH has been extensively studied for its potential applications in scientific research. One of the most significant applications of DHBMPH is its use as a metal chelator. DHBMPH has been shown to have a high affinity for various metal ions, including copper, iron, and zinc. This property makes it useful for studying metal ion homeostasis and metal ion-dependent processes in biological systems.
In addition to its metal chelation properties, DHBMPH has also been shown to have antioxidant activity. This property makes it useful for studying oxidative stress and the role of reactive oxygen species in various biological processes.
属性
IUPAC Name |
4-[(E)-[(2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c26-15-2-1-14(11-16(15)27)13-20-23-17-12-18(24-3-7-28-8-4-24)22-19(21-17)25-5-9-29-10-6-25/h1-2,11-13,26-27H,3-10H2,(H,21,22,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVJKQYWNAZHTI-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC(=C(C=C3)O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC(=C(C=C3)O)O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID17505155 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-(2-hydroxyethyl)-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6021088.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-pyridinamine](/img/structure/B6021100.png)
![methyl N-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-beta-alaninate](/img/structure/B6021102.png)
![ethyl 7-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B6021105.png)
![3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B6021113.png)

![2-[(2-fluorobenzyl)thio]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6021140.png)
![3,4,5-trimethoxy-N-{5-[3-(4-morpholinyl)propanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}benzamide hydrochloride hydrate](/img/structure/B6021152.png)
![N,N-diethyl-4-{[2-(2-thienylcarbonyl)hydrazino]carbonyl}benzenesulfonamide](/img/structure/B6021163.png)
![N-[1-(4-isopropylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B6021170.png)
![5-{[3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B6021172.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-phenylmethanesulfonamide](/img/structure/B6021177.png)